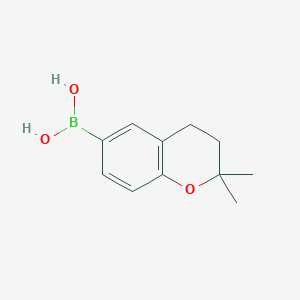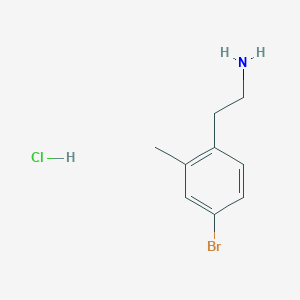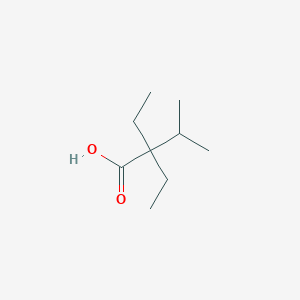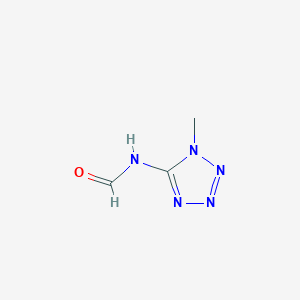
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid
Vue d'ensemble
Description
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid, or “DMDHBPA” for short, is a synthetic boronic acid that has been used in a variety of scientific research applications. This compound is capable of forming strong covalent bonds with a wide range of substrates, making it an ideal choice for many laboratory experiments. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.
Applications De Recherche Scientifique
DMDHBPA has been used in a variety of scientific research applications. It is commonly used as a reagent for organic synthesis and as a catalyst for various reactions. It has also been used in the synthesis of peptides, proteins, and other biomolecules, as well as in the synthesis of small molecules and polymers. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Mécanisme D'action
DMDHBPA is capable of forming strong covalent bonds with a wide range of substrates. It is able to do this by forming a boron-oxygen bond with the substrate, which is then stabilized by hydrogen bonding and electrostatic interactions. This allows the boronic acid to form a strong, stable bond with the substrate, making it an ideal choice for many laboratory experiments.
Biochemical and Physiological Effects
DMDHBPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit a variety of enzymes, including the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-lipoxygenase (5-LOX). Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, as well as to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMDHBPA has many advantages for laboratory experiments. It is relatively stable and easy to synthesize, making it a cost-effective option for researchers. Additionally, it is capable of forming strong covalent bonds with a wide range of substrates, making it an ideal choice for many laboratory experiments. However, it is important to note that DMDHBPA can be toxic if consumed in large quantities, so it should be handled with care when used in laboratory experiments.
Orientations Futures
Given the wide range of biochemical and physiological effects that DMDHBPA has been shown to have, there are many potential future directions for its use. For example, further research could be done to explore its potential as an anti-cancer agent or as an anti-inflammatory drug. Additionally, it could be used to develop new drugs or therapies for a variety of diseases and conditions. Finally, it could be used to develop new synthetic methods or catalysts for organic synthesis.
Méthodes De Synthèse
DMDHBPA can be synthesized using a variety of methods. One of the most common methods is the Mitsunobu reaction, which involves reacting a boronic acid with an alcohol in the presence of an acidic catalyst. This reaction is typically carried out in a solvent such as dichloromethane, and yields a high-purity product. Other methods of synthesis include the Sharpless asymmetric dihydroxylation reaction, the Suzuki reaction, and the Stille reaction.
Propriétés
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7,13-14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASKLZYFJAYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(CC2)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181342 | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279261-86-8 | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279261-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)


![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)





